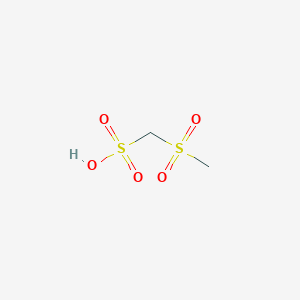![molecular formula C20H24N4O6 B2369314 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate CAS No. 878081-47-1](/img/structure/B2369314.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate, also known as CCMA, is a chemical compound that has been widely used in scientific research. CCMA is a potent inhibitor of a specific enzyme called protein kinase Mζ (PKMζ), which has been shown to play a crucial role in long-term memory storage in the brain.
作用机制
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate acts as a competitive inhibitor of PKMζ, binding to the active site of the enzyme and preventing its activity. PKMζ is a persistently active form of protein kinase C (PKC) that is involved in the maintenance of long-term memory storage. Inhibition of PKMζ by [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate disrupts the maintenance of long-term memory, leading to impaired memory consolidation.
Biochemical and Physiological Effects:
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has been shown to have potent inhibitory effects on PKMζ activity, leading to impaired long-term memory consolidation in animal models. [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has also been shown to have a significant impact on the expression of several genes involved in synaptic plasticity and memory consolidation. Additionally, [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has been shown to have limited toxicity in animal models, suggesting that it may have a good safety profile for potential therapeutic use.
实验室实验的优点和局限性
One of the main advantages of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate as a research tool is its specificity for PKMζ inhibition, which allows for the selective manipulation of long-term memory consolidation. [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate also has limited toxicity in animal models, making it a potentially safe and effective research tool. However, [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental paradigms.
未来方向
There are several potential future directions for research involving [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate. One area of interest is the development of more potent and selective inhibitors of PKMζ, which may have greater therapeutic potential for memory-related disorders. Another area of interest is the investigation of the role of PKMζ in other neurological disorders, such as depression and anxiety. Additionally, the potential use of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate as a research tool for investigating the mechanisms underlying memory consolidation and synaptic plasticity remains an active area of investigation.
合成方法
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate involves several steps, starting with the reaction between 4-nitrobenzoic acid and thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 2-(morpholin-4-yl)ethanol to form 2-(morpholin-4-yl)-5-nitrobenzoic acid. The final step involves the reaction of this intermediate with (1-cyanocyclohexyl)carbamic acid tert-butyl ester to form [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate.
科学研究应用
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, post-traumatic stress disorder, and drug addiction. [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has been shown to selectively inhibit PKMζ, which is known to play a critical role in the maintenance of long-term memory. Inhibition of PKMζ by [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has been shown to impair the consolidation of long-term memory in animal models, suggesting that [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate may have therapeutic potential in memory-related disorders.
属性
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-morpholin-4-yl-5-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6/c21-14-20(6-2-1-3-7-20)22-18(25)13-30-19(26)16-12-15(24(27)28)4-5-17(16)23-8-10-29-11-9-23/h4-5,12H,1-3,6-11,13H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNHSALNIKVKLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2369231.png)
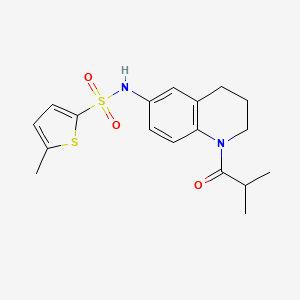
![Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2369233.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2369236.png)
![4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B2369237.png)

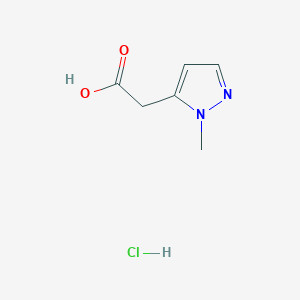
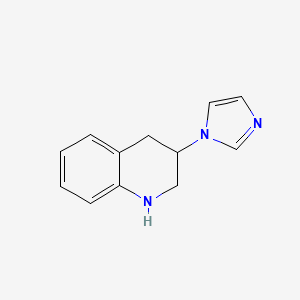
![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)butanamide](/img/structure/B2369242.png)
![1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2369244.png)
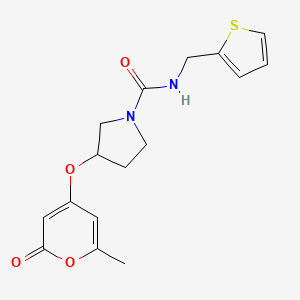
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2369250.png)
